ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
This compound: consists of several functional groups:
Preparation Methods
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it likely involves multi-step reactions and purification processes.
Chemical Reactions Analysis
Let’s explore the reactions this compound undergoes:
Oxidation/Reduction: Depending on the conditions, it may undergo oxidation or reduction reactions.
Substitution Reactions: The tetrazole ring can participate in substitution reactions.
Common Reagents and Conditions: Reagents like N-bromosuccinimide (NBS) can be used for benzylic bromination.
Major Products: The exact products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might be investigated for potential therapeutic effects due to its unique structure.
Chemistry: Researchers study its reactivity and use it as a building block for other compounds.
Biology: It could interact with biological targets, affecting cellular processes.
Industry: Its synthesis and applications may find use in drug development or materials science.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to unravel its effects fully.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, the uniqueness of this compound lies in its complex structure, combining tetrazole, phenyl, and piperazine moieties.
Properties
Molecular Formula |
C18H24N6O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-propan-2-yltetrazol-5-yl)benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O3/c1-4-27-18(26)23-11-9-22(10-12-23)17(25)15-7-5-14(6-8-15)16-19-21-24(20-16)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChI Key |
RSEORICDOVCHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C |
Origin of Product |
United States |
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